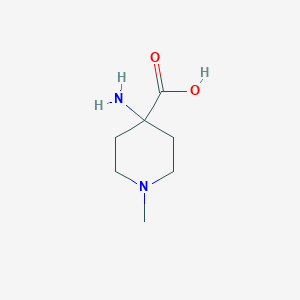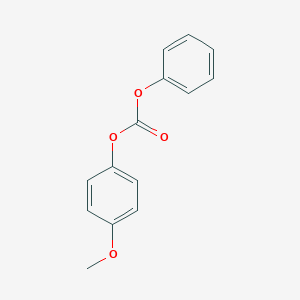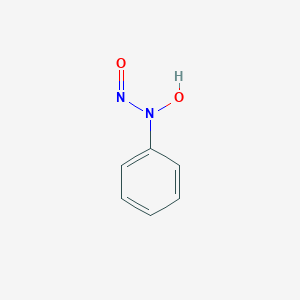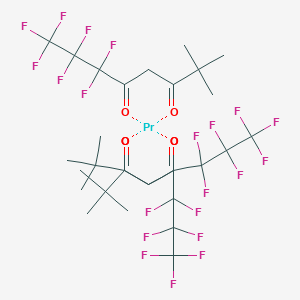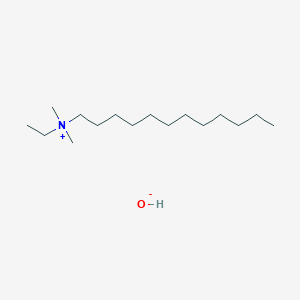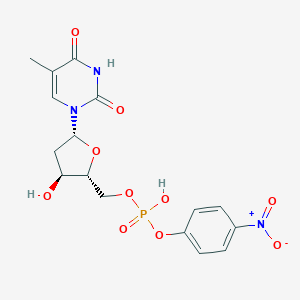
p-Nitrophenyl thymidine 5'-monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Nitrophenyl thymidine 5'-monophosphate (pNP-TMP) is a synthetic compound that has been widely used in scientific research for its ability to mimic natural nucleotides. It is a modified form of thymidine, a building block of DNA, with a nitrophenyl group attached to the 5' position of the sugar ring. This modification allows for easy detection and quantification of the compound, making it a useful tool for studying DNA synthesis and repair.
Aplicaciones Científicas De Investigación
Affinity for Phosphodiesterases
- p-Nitrophenyl esters of thymidine phosphates, including p-Nitrophenyl thymidine 5'-monophosphate, demonstrate significant affinity for phosphodiesterases. Research indicates that such compounds can act as competitive inhibitors for snake venom phosphodiesterase and spleen phosphodiesterase, impacting the enzyme's hydrolysis ability (Jones, Niwas, Tanaka, & Walker, 1986).
Substrate Recognition in Enzymatic Processes
- Studies have shown that analogs of thymidine-5'-monophosphate, including the p-nitrophenylester form, are recognized differently by various phosphohydrolases. This variance in substrate recognition can be crucial for understanding enzyme specificity and developing targeted biochemical applications (Roesler & Jastorff, 1978).
Biochemical Characterization in Biological Systems
- p-Nitrophenyl 5'-thymidine monophosphate has been used to study and characterize ecto-nucleotide pyrophosphatase/phosphodiesterase activities in various biological systems, such as rat platelets and cardiac tissues. This research is vital for understanding nucleotide hydrolysis and signaling in these systems (Fürstenau, Trentin, Barreto-Chaves, & Sarkis, 2006).
Investigation of Inhibitors for Nucleotide Pyrophosphatase/Phosphodiesterase
- Research involving p-nitrophenyl 5'-thymidine monophosphate has led to the identification and development of potent inhibitors for nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), an enzyme controlling extracellular nucleotide levels. This is significant for understanding and potentially manipulating extracellular nucleotide signaling (Chang et al., 2014).
Propiedades
Número CAS |
16562-50-8 |
|---|---|
Nombre del producto |
p-Nitrophenyl thymidine 5'-monophosphate |
Fórmula molecular |
C16H18N3O10P |
Peso molecular |
443.3 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) hydrogen phosphate |
InChI |
InChI=1S/C16H18N3O10P/c1-9-7-18(16(22)17-15(9)21)14-6-12(20)13(28-14)8-27-30(25,26)29-11-4-2-10(3-5-11)19(23)24/h2-5,7,12-14,20H,6,8H2,1H3,(H,25,26)(H,17,21,22)/t12-,13+,14+/m0/s1 |
Clave InChI |
RWOAVOYBVRQNIZ-BFHYXJOUSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |
Otros números CAS |
16562-50-8 |
Números CAS relacionados |
26886-08-8 (mono-ammonium salt) |
Sinónimos |
p-nitrophenyl 5'-thymidine monophosphate p-nitrophenyl-3'-thymidine-phosphate p-Nph-5'-TMP PNPpT thymidine 5'-4-nitrophenyl phosphate thymidine 5'-4-nitrophenyl phosphate, monosodium salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



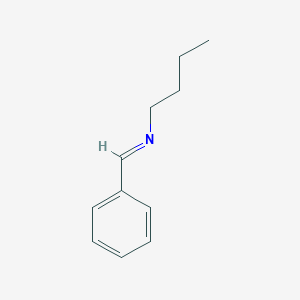
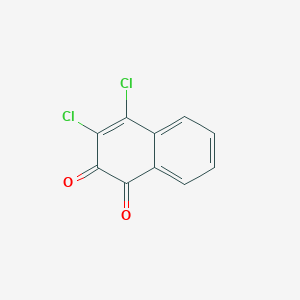
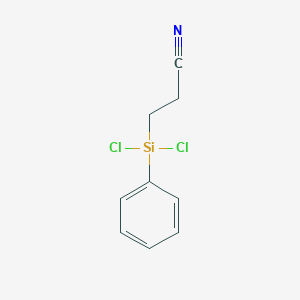
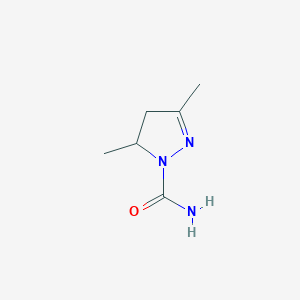
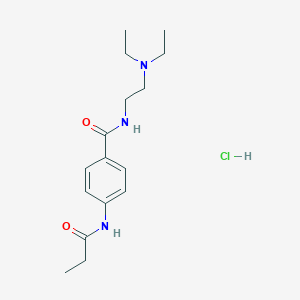
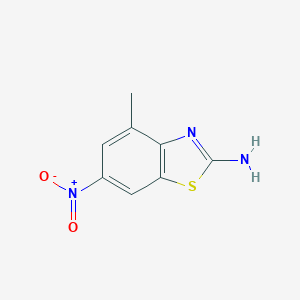
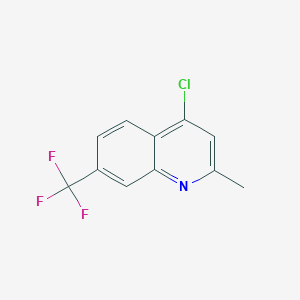
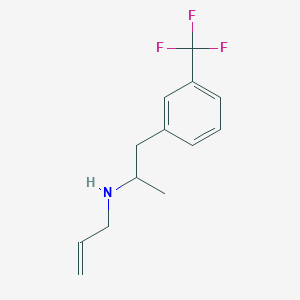
![1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B93810.png)
